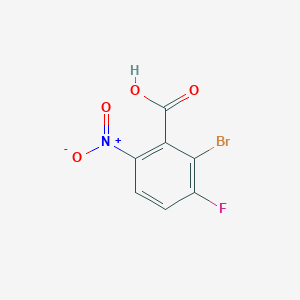

2-Bromo-3-fluoro-6-nitrobenzoic acid

Description

Contextualization within the Field of Halogenated Nitrobenzoic Acid Derivatives

2-Bromo-3-fluoro-6-nitrobenzoic acid belongs to the broader class of halogenated nitrobenzoic acids. These are derivatives of benzoic acid that have been modified to include one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and at least one nitro group (-NO2) attached to the benzene (B151609) ring. wikipedia.orgfishersci.comresearchgate.net The parent compound, benzoic acid, is a simple aromatic carboxylic acid. The addition of nitro and halogen functional groups significantly alters the electronic properties and reactivity of the aromatic ring. wikipedia.orgresearchgate.net

The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid group compared to benzoic acid itself. wikipedia.org Halogens also have an electron-withdrawing inductive effect. The specific placement of the bromo, fluoro, and nitro groups on the benzoic acid skeleton of this particular compound creates a unique pattern of reactivity, making it a distinct entity within this class of chemicals. researchgate.net Halogenated nitrobenzoic acids serve as important intermediates in various fields, including pharmaceuticals and dyes. wikipedia.orgpatsnap.com

Significance as a Polyfunctionalized Aromatic Building Block in Organic Synthesis

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. sigmaaldrich.com this compound is considered a polyfunctionalized aromatic building block because its structure contains several different functional groups, each offering a potential site for chemical modification. mdpi.com The presence of four distinct functional groups—a carboxylic acid, a bromo group, a fluoro group, and a nitro group—on a single aromatic ring makes it a highly versatile reagent. sigmaaldrich.commdpi.com

The strategic arrangement of these groups allows for selective reactions, where one group can be chemically altered without affecting the others. This controlled reactivity is crucial in multi-step synthetic pathways. For example, the carboxylic acid can undergo esterification or amidation, the nitro group can be reduced to an amine, and the halogen atoms can participate in coupling reactions, which are fundamental methods for forming carbon-carbon or carbon-heteroatom bonds. acs.org This versatility allows chemists to use this compound as a starting point for constructing diverse and complex molecular frameworks. sigmaaldrich.comnih.gov

Current Research Landscape and Identified Knowledge Gaps

The current research landscape for this compound indicates that its primary role is as an intermediate in the synthesis of high-value chemical products, particularly pharmaceuticals. patsnap.com Patent literature suggests its use in synthetic routes for creating more complex drug candidates. patsnap.com The focus of existing research is therefore not on the compound itself, but on its utility in reaching a final target molecule.

A significant knowledge gap appears to be the limited exploration of the compound's intrinsic properties and potential applications beyond its role as a synthetic intermediate. There is a lack of publicly available, in-depth studies on its physical chemistry, reaction kinetics, or alternative synthetic transformations. While its utility as a building block is established, a broader characterization of its chemical behavior could open up new, unforeseen applications in materials science or agrochemicals. Further research could focus on developing novel synthetic methods that utilize its unique polyfunctionality in different ways or exploring its potential as a core structure in new classes of compounds.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 881415-27-6 |

| Molecular Formula | C7H3BrFNO4 |

| Molecular Weight | 264.01 g/mol |

Table 2: Functional Groups and Their Synthetic Potential

| Functional Group | Chemical Formula | Position on Ring | Potential Synthetic Transformations |

| Carboxylic Acid | -COOH | 1 | Esterification, Amidation, Reduction to alcohol |

| Bromo | -Br | 2 | Cross-coupling reactions (e.g., Suzuki, Heck), Grignard reagent formation |

| Fluoro | -F | 3 | Nucleophilic aromatic substitution (under specific conditions) |

| Nitro | -NO2 | 6 | Reduction to an amino group (-NH2) |

Referenced Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOTUUFDHGVXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 3 Fluoro 6 Nitrobenzoic Acid

Strategic Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-bromo-3-fluoro-6-nitrobenzoic acid reveals several potential disconnections, each suggesting a different synthetic strategy. The primary goal is to identify readily available starting materials and to devise a sequence of reactions that introduces the substituents in a controlled manner.

The key functional groups to consider for disconnection are the carboxyl group (-COOH), the nitro group (-NO₂), the bromine atom (-Br), and the fluorine atom (-F). Given the directing effects of these substituents in electrophilic aromatic substitution, the order of their introduction is critical.

Primary Disconnections:

C-COOH Bond: Disconnecting the carboxylic acid group suggests a late-stage oxidation of a corresponding methyl or other alkyl group, or the hydrolysis of a nitrile or trifluoromethyl group. This approach is advantageous as the precursor group can influence the regioselectivity of earlier substitution reactions. A plausible precursor would be 1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. google.com

C-NO₂ Bond: Disconnection of the nitro group points to an electrophilic nitration reaction. The existing substituents on the ring will direct the position of nitration. For instance, nitration of 2-bromo-3-fluorobenzoic acid would be a potential route. The directing effects of the bromine (ortho-, para-directing) and fluorine (ortho-, para-directing) and the carboxylic acid (meta-directing) would need to be carefully considered. scholarsjournal.net

C-Br Bond: Disconnecting the bromine atom could involve a Sandmeyer reaction starting from an amino group. This would entail the synthesis of 2-amino-3-fluoro-6-nitrobenzoic acid, followed by diazotization and subsequent reaction with a bromide source. libretexts.org

C-F Bond: While direct fluorination is challenging, the fluorine atom is often incorporated in the starting material. Alternatively, a Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, could be employed. libretexts.org

A logical retrosynthetic pathway would involve starting with a simpler, commercially available substituted benzene (B151609) and sequentially introducing the required functional groups, carefully considering their electronic and steric effects at each step.

Multistep Synthetic Routes from Readily Available Precursors

Based on the retrosynthetic analysis, several multistep synthetic routes can be devised from common starting materials. These routes often involve a combination of nitration, halogenation, and functional group interconversions.

The order of nitration and halogenation is crucial for achieving the desired substitution pattern. The directing effects of the substituents play a pivotal role in determining the regiochemical outcome of these electrophilic aromatic substitution reactions.

For example, starting with 3-fluorotoluene (B1676563), a possible sequence could be:

Nitration: Nitration of 3-fluorotoluene would likely yield a mixture of isomers. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Careful control of reaction conditions would be necessary to favor the formation of 3-fluoro-6-nitrotoluene.

Bromination: Subsequent bromination of 3-fluoro-6-nitrotoluene would be directed by the existing substituents. The strong deactivating effect of the nitro group would make this step challenging.

Oxidation: The final step would involve the oxidation of the methyl group to a carboxylic acid.

An alternative approach could start with 2-bromo-3-fluorotoluene (B1266709).

Nitration: Nitration of 2-bromo-3-fluorotoluene would be directed by the ortho-, para-directing halogen atoms. The nitro group would preferentially be introduced at the position para to the fluorine and ortho to the bromine, yielding 2-bromo-3-fluoro-6-nitrotoluene.

Oxidation: Oxidation of the methyl group to a carboxylic acid would then yield the target compound.

A patent describes a method for preparing 2-bromo-3-fluorobenzoic acid from m-fluorobenzotrifluoride, involving nitration, bromination, reduction, deamination, and hydrolysis. google.com This highlights the complexity and number of steps that can be involved in synthesizing such molecules.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Directing Effect | Activating/Deactivating |

| -F | Ortho, Para | Deactivating |

| -Br | Ortho, Para | Deactivating |

| -NO₂ | Meta | Deactivating |

| -COOH | Meta | Deactivating |

| -CH₃ | Ortho, Para | Activating |

Functional group interconversions are powerful tools for introducing substituents that cannot be installed directly or for altering the directing effects of existing groups. Diazotization of an amino group is a particularly versatile method. libretexts.org

A synthetic route utilizing diazotization could begin with 3-fluoro-6-nitroaniline:

Bromination: Introduction of a bromine atom at the 2-position.

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid. organic-chemistry.org

Hydrolysis of a Precursor: If the synthesis started from a nitrile precursor, the final step would be hydrolysis to the carboxylic acid. For instance, a patent describes the synthesis of 2-methyl-3-fluoro-6-nitrobenzoic acid where a cyano group is hydrolyzed to a carboxylic acid in the final step. patsnap.com

The conversion of an amino group to other functionalities via a diazonium salt is a cornerstone of arene chemistry. The Sandmeyer reaction allows for the introduction of bromine, while the Schiemann reaction can be used for fluorine introduction. libretexts.org

A carefully planned stepwise introduction of substituents is paramount. The synthesis of the related compound 2-fluoro-3-nitrobenzoic acid from o-methylphenol illustrates this principle. The process involves nitration, chlorination, fluorination, and finally, oxidation. wipo.int

A plausible stepwise synthesis for this compound could start from 2-bromo-3-fluoroaniline:

Protection of the Amine: The amino group is first protected, for example, as an acetamide, to control its reactivity and directing effect.

Nitration: Nitration of the protected aniline (B41778) would be directed to the position para to the amino group, yielding N-(2-bromo-3-fluoro-6-nitrophenyl)acetamide.

Deprotection: Removal of the protecting group would give 2-bromo-3-fluoro-6-nitroaniline.

Conversion to Carboxylic Acid: The amino group could then be converted to a nitrile via the Sandmeyer reaction, followed by hydrolysis to the carboxylic acid.

Transition Metal-Catalyzed Coupling Strategies

Modern synthetic chemistry increasingly relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a powerful tool for the synthesis of biaryls and other coupled products. bohrium.comresearchgate.net While not a direct method for the synthesis of this compound itself, it could be employed in the synthesis of more complex molecules derived from it.

For instance, the bromine atom in this compound could potentially be used as a handle for a Suzuki-Miyaura coupling reaction to introduce an aryl or other organic moiety at that position. The reaction would involve coupling the brominated benzoic acid derivative with a suitable boronic acid or boronate ester. mdpi.comrsc.org

The synthesis of flavonoids and other natural products often utilizes Suzuki-Miyaura coupling. nih.gov This highlights the broad applicability of this methodology in constructing complex molecular architectures. A key challenge in applying this to this compound would be the potential for side reactions due to the presence of multiple reactive functional groups. Careful selection of the catalyst, ligands, and reaction conditions would be essential to achieve the desired transformation selectively.

Carbon-Heteroatom (C-N, C-S) Bond Formation via Carboxylative Approaches

The formation of carbon-heteroatom bonds, particularly C-N and C-S bonds, is fundamental to the synthesis of a vast array of pharmaceuticals and functional materials. numberanalytics.com Modern synthetic chemistry has seen the development of decarboxylative strategies for forging these bonds, utilizing carboxylic acids as stable and readily available precursors. researchgate.netnih.gov These reactions are advantageous as they often avoid the use of harsh reagents and generate CO₂ as the sole byproduct, aligning with the principles of green chemistry. nih.gov

Decarboxylative C-N Bond Formation (Amination): Copper-catalyzed decarboxylative amination allows for the coupling of aromatic carboxylic acids with various nitrogen-based nucleophiles, including anilines, amides, and heterocycles. nih.govnih.gov For a substrate like this compound, the ortho-nitro substituent is again expected to play a key role in facilitating the reaction. The process typically involves the formation of a copper(II) carboxylate intermediate, which undergoes decarboxylation to form an aryl-copper species. This intermediate then couples with the nitrogen nucleophile to yield the N-arylated product. nih.gov

Decarboxylative C-S Bond Formation (Thiolation): Similarly, the construction of C-S bonds can be achieved through decarboxylative pathways. rsc.orgresearchgate.net These methods provide a direct route to aryl sulfides from aromatic carboxylic acids and sulfur-containing nucleophiles like thiols or disulfides. Catalytic systems often employ copper or palladium to mediate the coupling. Such approaches are valuable for synthesizing sulfur-containing compounds with high atom economy. rsc.orgresearchgate.net

The table below outlines potential catalytic systems for these decarboxylative functionalizations.

| Bond Type | Catalyst/Mediator | Nitrogen/Sulfur Source | Solvent | General Conditions |

| C-N | CuSO₄, Cu(OAc)₂ | Anilines, Amides, Azoles | NMP, DMSO | 100-140 °C |

| C-N | CuCl₂ | N-Nucleophiles | N/A | N/A |

| C-S | Pd(OAc)₂ / Ligand | Aryl Thiols | Dioxane, Toluene | Heat |

| C-S | CuI | Sodium Sulfinates | DMSO | Heat |

These decarboxylative C-N and C-S bond-forming reactions represent a significant advancement, turning a common functional group into a versatile handle for introducing heteroatoms.

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry is a foundational approach to chemical design and manufacturing that aims to minimize or eliminate the use and generation of hazardous substances. sigmaaldrich.com Its principles provide a framework for chemists to assess and improve the environmental impact of chemical processes. For the synthesis of complex molecules like this compound, applying these principles is crucial for developing sustainable and economically viable production methods.

Atom Economy and Process Efficiency

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com It provides a more insightful measure of efficiency than reaction yield alone, as a high-yielding reaction can still generate significant waste. rsc.org

The percentage atom economy is calculated as: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org

Different reaction types have inherently different atom economies. For instance, addition and rearrangement reactions can theoretically achieve 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economies. scranton.edursc.org

The table below provides a theoretical comparison of atom economy for different reaction types.

| Reaction Type | General Equation | Theoretical Atom Economy | Common Byproducts |

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Leaving group (B) |

| Elimination | A-B → C + D | < 100% | Small molecules (D) |

By prioritizing synthetic routes that involve addition, rearrangement, and catalytic reactions over those requiring stoichiometric reagents and generating substantial byproducts, chemists can significantly improve process efficiency and reduce waste. acs.org

Solvent Minimization and Alternative Reaction Media

Solvents are a major component of waste generated in the chemical industry and often pose significant environmental and safety hazards. researchgate.netacs.org A key principle of green chemistry is to minimize solvent use or replace hazardous solvents with safer alternatives. sigmaaldrich.com Traditional solvents like N,N-dimethylformamide (DMF) or chlorinated hydrocarbons are effective but are associated with toxicity and environmental persistence.

Efforts in sustainable synthesis focus on several key areas:

Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat) or using mechanochemistry (ball milling) can eliminate solvent waste entirely. researchgate.net

Alternative Solvents: Replacing hazardous solvents with greener alternatives is a primary strategy. This includes the use of water, supercritical fluids (like CO₂), or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov

Novel Reaction Media: Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of non-volatile, often recyclable, reaction media that can offer unique solvating properties and enhance reaction rates. rsc.orgresearchgate.netresearchgate.net

The following table compares conventional solvents with greener alternatives.

| Conventional Solvent | Key Hazards | Potential Green Alternative | Rationale |

| Dichloromethane (DCM) | Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, Lower Toxicity nih.gov |

| N,N-Dimethylformamide (DMF) | Reproductive Toxin | Dimethyl Sulfoxide (DMSO), Cyrene | Lower Toxicity, Bio-based (Cyrene) |

| Benzene | Carcinogen, Flammable | Toluene, Water | Lower Toxicity (Toluene), Benign (Water) |

| Diethyl Ether | Highly Flammable, Peroxide-former | Cyclopentyl methyl ether (CPME) | Higher boiling point, Lower peroxide risk |

By carefully selecting reaction media, it is possible to reduce the environmental footprint of a synthetic process, improve safety, and in some cases, enhance reaction performance.

Chemical Reactivity and Derivatization Pathways of 2 Bromo 3 Fluoro 6 Nitrobenzoic Acid

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a foundational reaction in arene chemistry where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. chemistrytalk.org The feasibility and orientation of such a reaction on 2-bromo-3-fluoro-6-nitrobenzoic acid are determined by the electronic effects of the existing substituents.

All four substituents—bromo, fluoro, nitro, and carboxyl—are electron-withdrawing groups (EWGs), which deactivate the aromatic ring towards electrophilic attack. wikipedia.org EWGs decrease the electron density of the π-system, making the ring less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgvanderbilt.edu Consequently, EAS reactions on this substrate are significantly slower and require more forcing conditions compared to benzene.

The directing effect of each substituent determines the position of any potential substitution. chemistrytalk.org Electron-withdrawing groups generally direct incoming electrophiles to the meta position, with the exception of halogens, which are ortho-, para-directors despite being deactivators. wikipedia.orglibretexts.org

In the case of this compound, the available positions for substitution are C4 and C5. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -COOH | C1 | Deactivating | Meta-Director |

| -Br | C2 | Deactivating | Ortho-, Para-Director |

| -F | C3 | Deactivating | Ortho-, Para-Director |

| -NO₂ | C6 | Strongly Deactivating | Meta-Director |

Considering the positions available (C4 and C5), the directing influences are as follows:

For C4: It is para to the -COOH group (disfavored), meta to the -Br group (favored), ortho to the -F group (favored), and meta to the -NO₂ group (favored).

For C5: It is meta to the -COOH group (favored), para to the -Br group (favored), meta to the -F group (favored), and ortho to the -NO₂ group (disfavored).

Given the strong deactivation of the ring, electrophilic substitution is highly unlikely. However, if a reaction were to occur, the cumulative directing effects and steric hindrance would influence the regiochemical outcome, making a precise prediction complex without experimental data.

Nucleophilic Aromatic Substitution (SNAr) Reactions and Halogen Mobility

Nucleophilic aromatic substitution (SNAr) is a key reaction for this molecule. The presence of strong electron-withdrawing groups, particularly the nitro group positioned ortho to the bromine and meta to the fluorine, activates the ring for nucleophilic attack. wikipedia.orglibretexts.org This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

A crucial aspect of SNAr reactions on this substrate is the relative mobility of the two halogen leaving groups, bromide and fluoride. In SNAr, the rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The leaving group ability is related to the electronegativity of the halogen, which helps to stabilize the negative charge in the intermediate. The established order of halogen mobility in SNAr is F > Cl ≈ Br > I. wikipedia.orgrsc.org This is the reverse of the order seen in SN2 reactions. chemistrysteps.com The highly electronegative fluorine atom is better at stabilizing the adjacent negative charge that develops in the transition state, thus lowering the activation energy for the nucleophilic attack.

Therefore, in a reaction with a nucleophile (e.g., an amine, alkoxide, or thiol), the fluorine atom at the C3 position is not expected to be the primary leaving group due to its unfavorable meta position relative to the activating nitro group. The bromine atom at C2 is ortho to the strongly activating nitro group, making it the most probable site for nucleophilic attack. While fluorine is generally a better leaving group in SNAr, the regiochemistry is dictated by the position of the activating group. The nitro group at C6 strongly activates the ortho (C2-Br) and para (C4-H) positions. Thus, nucleophilic attack will preferentially occur at C2, leading to the displacement of the bromide ion.

| Position | Leaving Group | Activating Group(s) | Relative Position | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Br | -NO₂ (C6), -COOH (C1) | Ortho | High |

| C3 | F | -NO₂ (C6), -COOH (C1) | Meta | Low |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of derivatization reactions.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. Standard Fischer esterification, involving heating with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), may be effective. However, for sterically hindered acids, alternative methods are often employed. acs.orgacs.org Reagents like boron trifluoride etherate in alcohol can facilitate esterification under milder conditions. acs.org Another approach involves the use of dehydrating agents or coupling reagents.

Amidation: The formation of amides from the carboxylic acid requires reaction with an amine. This is typically not done by direct heating, but rather by activating the carboxylic acid first. Common peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to form an active ester intermediate in situ, which then readily reacts with an amine to yield the corresponding amide with high efficiency. peptide.com

| Transformation | Reagents | Product | Notes |

|---|---|---|---|

| Esterification | ROH, H₂SO₄ (cat.) | Ester (-COOR) | Classical Fischer esterification; may require heat. |

| Esterification | ROH, BF₃·OEt₂ | Ester (-COOR) | Effective for hindered acids. acs.org |

| Amidation | R₂NH, DCC or EDC, HOBt | Amide (-CONR₂) | High-yield peptide coupling conditions. peptide.com |

| Amidation | 1. SOCl₂ 2. R₂NH | Amide (-CONR₂) | Via acyl chloride intermediate. rsc.org |

Acyl Halide Formation and Subsequent Reactions

The carboxylic acid can be converted into a more reactive acyl halide, typically an acyl chloride. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). google.comsci-hub.st Other reagents like oxalyl chloride or phosphorus pentachloride can also be used. The byproducts of the reaction with thionyl chloride are gaseous SO₂ and HCl, which simplifies purification. sci-hub.stresearchgate.net

The resulting 2-bromo-3-fluoro-6-nitrobenzoyl chloride is a highly reactive intermediate. It can readily undergo reactions with a wide range of nucleophiles, such as:

Alcohols: to form esters.

Amines: to form amides.

Friedel-Crafts Acylation: Reaction with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a diaryl ketone.

Nitro Group Reductions and Subsequent Derivatizations

The nitro group is a key functional group that can be readily transformed into an amino group, opening up a vast array of further chemical modifications.

Reduction to Amino and Diazotization Reactions

Reduction to Amino: The reduction of the aromatic nitro group to a primary amine is a common and reliable transformation. Several methods are available, allowing for chemoselectivity depending on the other functional groups present. commonorganicchemistry.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a very effective method. researchgate.netacs.org Care must be taken as this method can also reduce other functional groups and potentially cause dehalogenation (removal of Br or Cl). commonorganicchemistry.com

Metal/Acid Reduction: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. commonorganicchemistry.comvedantu.com Stannous chloride (SnCl₂) in an appropriate solvent is another mild and effective option that can tolerate a variety of other functional groups. commonorganicchemistry.comgoogle.comcommonorganicchemistry.comtandfonline.com

The product of this reduction is 2-amino-6-bromo-3-fluorobenzoic acid, a substituted anthranilic acid derivative.

Diazotization Reactions: The resulting primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). orgsyn.org The resulting 6-bromo-3-fluoro-2-carboxybenzenediazonium salt is a highly versatile intermediate. chemtube3d.comacs.org

Diazonium salts are susceptible to displacement by a wide range of nucleophiles, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions . ucla.eduwikipedia.orgnumberanalytics.com This allows the introduction of various substituents in place of the original amino group.

| Reagent | Product Substituent | Reaction Name |

|---|---|---|

| CuCl / HCl | -Cl | Sandmeyer |

| CuBr / HBr | -Br | Sandmeyer |

| CuCN / KCN | -CN | Sandmeyer |

| KI | -I | - |

| H₂O, heat | -OH | - |

| HBF₄, heat | -F | Balz-Schiemann |

These sequential reduction and diazotization/substitution reactions provide a powerful synthetic route to a wide variety of polysubstituted aromatic compounds starting from this compound.

Selective Functionalization of Bromo and Fluoro Substituents

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring of this compound opens avenues for selective functionalization. The inherent differences in the reactivity of the C-Br and C-F bonds, influenced by the electronic effects of the nitro and carboxylic acid groups, can be exploited to achieve site-specific modifications.

The electron-withdrawing nature of the nitro group, positioned ortho to the bromine atom and meta to the fluorine atom, significantly influences the reactivity of the halogens. This electronic arrangement makes the carbon atom attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack in certain reactions. In the context of palladium-catalyzed cross-coupling reactions, the C-Br bond ortho to the nitro group is expected to be more reactive towards oxidative addition compared to the C-F bond. nih.gov This preferential reactivity allows for the selective substitution of the bromine atom while leaving the fluorine atom intact, providing a pathway for the introduction of various substituents at the 2-position.

The selective functionalization is a critical aspect in the multi-step synthesis of complex molecules, where the controlled, stepwise introduction of different functionalities is paramount. The ability to selectively address either the bromo or fluoro substituent paves the way for diverse derivatization strategies.

Chemo-, Regio-, and Stereoselective Transformations for Complex Molecular Architectures

The strategic positioning of multiple functional groups in this compound makes it a valuable precursor for the synthesis of complex molecular architectures through chemo-, regio-, and where applicable, stereoselective transformations. The inherent reactivity patterns of the molecule can be harnessed to build intricate scaffolds with a high degree of control.

Chemoselectivity is often observed in reactions where one functional group reacts in preference to others. For instance, the carboxylic acid group can be selectively converted to an ester or an amide without affecting the halogen or nitro substituents under appropriate conditions. Conversely, reduction of the nitro group to an amine can be achieved while preserving the other functionalities, opening up further avenues for derivatization, such as diazotization and subsequent substitution reactions.

Regioselectivity , the control of the position of chemical bond formation, is central to the utility of this compound. As discussed in the previous section, the differential reactivity of the C-Br and C-F bonds allows for regioselective substitutions. For example, a Suzuki or Stille coupling reaction would be expected to occur selectively at the C-Br bond, allowing for the introduction of an aryl or vinyl group at this position. Subsequent transformations could then target the C-F bond or the other functional groups.

While the parent molecule is achiral, stereoselective transformations can be introduced by reacting it with chiral reagents or catalysts. For instance, if the carboxylic acid is converted to an amide using a chiral amine, the resulting product would be diastereomeric. Furthermore, if subsequent reactions create a new stereocenter, the existing chiral auxiliary can influence the stereochemical outcome of the reaction. The synthesis of highly functionalized nitrocyclopropanes via organocatalytic conjugate addition to nitroalkenes demonstrates a case where stereoselectivity is crucial in building complex structures from nitro-containing precursors. researchgate.net

The following table summarizes hypothetical chemo-, regio-, and stereoselective transformations involving this compound, based on established principles of organic chemistry:

| Transformation Type | Reaction | Reagents and Conditions | Expected Product |

| Chemoselective | Esterification | Methanol, Acid catalyst | Methyl 2-bromo-3-fluoro-6-nitrobenzoate |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | 2-Bromo-3-fluoro-6-nitrobenzamide derivative | |

| Nitro Reduction | Fe/HCl or H₂, Pd/C | 6-Amino-2-bromo-3-fluorobenzoic acid | |

| Regioselective | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-3-fluoro-6-nitrobenzoic acid |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | 2-Bromo-3-methoxy-6-nitrobenzoic acid (potential) | |

| Stereoselective | Amidation with Chiral Amine | (R)- or (S)-phenylethylamine, Coupling agent | Diastereomeric 2-bromo-3-fluoro-N-((R/S)-1-phenylethyl)-6-nitrobenzamide |

Structural and Electronic Influences on Reactivity and Molecular Architecture

Inductive and Resonance Effects of Bromine, Fluorine, and Nitro Substituents

The electronic character of the benzene (B151609) ring in 2-Bromo-3-fluoro-6-nitrobenzoic acid is heavily influenced by the inductive and resonance effects of its substituents. The bromine, fluorine, and nitro groups are all electron-withdrawing by induction (-I effect) due to their high electronegativity relative to carbon. lumenlearning.comlibretexts.org This effect involves the polarization of the sigma (σ) bonds, drawing electron density away from the aromatic ring and toward the substituents. ualberta.ca

The nitro group (-NO₂) is a particularly strong electron-withdrawing group, operating through both a powerful inductive effect and a strong resonance effect (-R effect). libretexts.org Through resonance, the nitro group can delocalize the π-electrons of the benzene ring, creating positions of positive charge (carbocationic character) at the ortho and para positions relative to itself. libretexts.org

In this compound, the cumulative impact of these effects results in a significantly electron-deficient aromatic ring. The strong withdrawing nature of the nitro group, combined with the inductive withdrawal of the two halogen atoms, deactivates the ring towards electrophilic aromatic substitution, making such reactions considerably slower than in benzene. lumenlearning.com The acidity of the carboxylic acid group is also enhanced by these electron-withdrawing substituents, which stabilize the resulting carboxylate anion. libretexts.org

| Substituent | Inductive Effect (-I) | Resonance Effect (R) | Overall Electronic Effect |

| -NO₂ | Strongly Withdrawing | Strongly Withdrawing (-R) | Strongly Deactivating |

| -F | Strongly Withdrawing | Weakly Donating (+R) | Deactivating |

| -Br | Strongly Withdrawing | Weakly Donating (+R) | Deactivating |

| -COOH | Withdrawing | Withdrawing (-R) | Deactivating |

Steric Hindrance and Conformational Analysis of the Benzoic Acid Framework

The spatial arrangement of the substituents in this compound introduces significant steric hindrance, which in turn influences the molecule's conformation and reactivity. The presence of three substituents (bromo, nitro, and carboxylic acid groups) in positions ortho to each other (positions 2, 6, and 1 respectively) creates considerable crowding around the benzene ring.

This steric congestion primarily affects the orientation of the carboxylic acid group. In an unhindered benzoic acid, the carboxyl group tends to be coplanar with the benzene ring to maximize resonance stabilization. However, in this compound, the bulky bromine and nitro groups at the ortho positions (C2 and C6) force the carboxylic acid group to twist out of the plane of the aromatic ring. This rotation disrupts the π-orbital overlap between the carboxyl group and the ring, thereby reducing resonance.

This "ortho effect" has a notable impact on the acidity of the benzoic acid. libretexts.org While the electronic effects of the ortho substituents increase acidity, the steric inhibition of resonance can also play a complex role. libretexts.org The twisting of the carboxyl group can decrease the delocalization of charge in the carboxylate anion, but it also reduces the electron-withdrawing resonance effect of the carboxyl group on the ring. Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acid, a phenomenon attributed to a combination of steric and electronic factors. libretexts.org

Aromaticity Perturbations and Electronic Density Distribution Analysis

The dense substitution pattern on the this compound molecule causes significant perturbations to the aromaticity of the benzene ring and leads to a highly polarized electronic density distribution. Aromaticity, a measure of the cyclic delocalization of π-electrons and associated stability, is influenced by substituents that alter the electron density within the ring.

The powerful electron-withdrawing nature of the nitro, bromo, and fluoro groups substantially reduces the π-electron density of the benzene ring. This polarization is not uniform. Computational studies, such as those employing Density Functional Theory (DFT), can model the molecular electrostatic potential (MEP). researchgate.net For this molecule, an MEP analysis would likely show regions of high positive potential (electron deficiency) on the aromatic ring, particularly near the electron-withdrawing groups, and regions of negative potential (electron richness) localized on the oxygen atoms of the nitro and carboxyl groups.

Influence on Reaction Kinetics and Thermodynamic Stability

Reaction Kinetics: The rate of chemical reactions is highly dependent on the electronic nature of the aromatic ring. The presence of multiple deactivating groups (-Br, -F, -NO₂) significantly slows down the rate of electrophilic aromatic substitution reactions. lumenlearning.com For instance, the nitration of nitrobenzene (B124822) is millions of times slower than the nitration of benzene itself. lumenlearning.com The cumulative effect of three such groups in this compound would result in extremely slow reaction rates for such substitutions. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. The acidity of the carboxylic acid, and thus the rate of its deprotonation, is increased due to the stabilization of the conjugate base by the electron-withdrawing substituents. libretexts.org

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted aromatic compound such as 2-Bromo-3-fluoro-6-nitrobenzoic acid, a combination of one-dimensional and multi-dimensional NMR experiments is essential for complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR for Backbone Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to determine the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the two aromatic protons and the carboxylic acid proton. The aromatic region would show two doublets, arising from the two adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents (bromo, fluoro, nitro, and carboxylic acid groups). The nitro group, being a strong electron-withdrawing group, will deshield the adjacent proton, causing it to resonate at a lower field. The coupling between the two aromatic protons would result in a characteristic doublet splitting pattern, with a coupling constant (³JHH) typically in the range of 7-9 Hz. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. It is anticipated to show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carboxylic acid carbon. The chemical shifts of the aromatic carbons are determined by the nature of the attached substituents. Carbons bearing electronegative atoms like bromine, fluorine, and the nitro group will be significantly deshielded. The carbon of the carboxylic acid group will appear at the most downfield region of the spectrum, typically between 160-180 ppm.

Expected ¹H and ¹³C NMR Data

| Technique | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~8.0 - 8.5 | d | Aromatic CH |

| ¹H NMR | ~7.5 - 8.0 | d | Aromatic CH |

| ¹H NMR | >10 | s (broad) | COOH |

| ¹³C NMR | ~165 - 175 | s | COOH |

| ¹³C NMR | ~110 - 160 | s | Aromatic C |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to probe the chemical environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the structure. The chemical shift of this signal will be influenced by the electronic environment created by the adjacent bromo and nitro groups. Furthermore, this fluorine signal would be split into a doublet by the adjacent aromatic proton, with a coupling constant (³JHF) that provides information about the through-bond connectivity.

Multi-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Multi-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in one-dimensional spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons, confirming their adjacent relationship on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbons. It would show cross-peaks connecting the signals of the two aromatic protons in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable molecules like this compound. In the negative ion mode, ESI would likely produce an abundant deprotonated molecule [M-H]⁻. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would provide the accurate mass of the molecule.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for less polar compounds. For this compound, APCI could also produce the [M-H]⁻ ion, or potentially a protonated molecule [M+H]⁺ in the positive ion mode, depending on the experimental conditions.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the accurate mass of the molecular ion, mass spectrometry can induce fragmentation of the molecule, and the analysis of these fragments provides valuable structural information. The fragmentation of this compound would likely proceed through characteristic pathways for benzoic acids and nitroaromatic compounds. Common fragmentation pathways would include the loss of small neutral molecules such as H₂O, CO, and NO₂. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected HRMS Data and Fragments

| Ion | Expected m/z | Description |

|---|---|---|

| [M-H]⁻ | ~261.92 | Deprotonated molecular ion |

| [M-H-H₂O]⁻ | ~243.91 | Loss of water |

| [M-H-CO₂]⁻ | ~217.93 | Decarboxylation |

| [M-H-NO₂]⁻ | ~215.92 | Loss of nitro group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Due to the limited availability of specific experimental spectra for this compound in the public domain, a detailed analysis can be extrapolated from the known vibrational frequencies of structurally related compounds such as bromobenzoic acids, fluorobenzoic acids, and nitrobenzoic acids.

Expected Characteristic Vibrational Modes:

Carboxylic Acid Group (–COOH):

O–H Stretch: A broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O–H stretching in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption is expected around 1700-1680 cm⁻¹ for the carbonyl stretch in the dimerized acid.

C–O Stretch and O–H Bend: Coupled vibrations involving C–O stretching and in-plane O–H bending are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. The out-of-plane O–H bend typically appears as a broad band near 920 cm⁻¹.

Nitro Group (–NO₂):

Asymmetric Stretch: A strong absorption band is predicted in the range of 1550-1500 cm⁻¹.

Symmetric Stretch: A moderately strong band is expected between 1355-1315 cm⁻¹.

Scissoring (in-plane bending): A weaker absorption may be observed around 850 cm⁻¹.

Benzene Ring:

C–H Stretch: Aromatic C–H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretch: Ring stretching vibrations are expected to give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C–H Bending: In-plane and out-of-plane C–H bending vibrations will contribute to the fingerprint region of the spectrum.

Substituent-Sensitive Vibrations: The C–Br, C–F, and C–N stretching and bending vibrations will also be present, typically at lower frequencies. The C–F stretching vibration is expected to be in the 1250-1020 cm⁻¹ range, while the C–Br stretch will appear at a lower wavenumber, typically below 600 cm⁻¹.

The complementary nature of IR and Raman spectroscopy is particularly useful. Vibrations that are strong in the IR spectrum (e.g., C=O stretch) may be weak in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the nitro group and the ring breathing modes are often more prominent in the Raman spectrum. A combined analysis would provide a more complete picture of the vibrational landscape of this compound.

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O–H Stretch (dimer) | 2500-3300 | Strong, Broad | Weak |

| Carboxylic Acid | C=O Stretch (dimer) | 1680-1700 | Strong | Medium |

| Carboxylic Acid | C–O Stretch / O–H Bend | 1200-1300 | Medium | Weak |

| Nitro Group | Asymmetric Stretch | 1500-1550 | Strong | Medium |

| Nitro Group | Symmetric Stretch | 1315-1355 | Medium | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong | Medium-Strong |

| Aromatic Ring | C–F Stretch | 1020-1250 | Strong | Weak |

| Aromatic Ring | C–Br Stretch | < 600 | Medium | Strong |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide invaluable information on the molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing of this compound.

While a specific crystal structure for this compound is not publicly available, insights can be drawn from the crystal structures of analogous substituted benzoic acids. These studies consistently reveal the formation of hydrogen-bonded dimers as a primary supramolecular synthon.

Investigation of Polymorphism and Crystal Packing (e.g., hydrogen bonding networks)

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties, and their study is of paramount importance. The potential for polymorphism in this compound is significant due to the presence of multiple functional groups capable of engaging in various intermolecular interactions.

Crystal Packing and Hydrogen Bonding:

The crystal packing of this compound is expected to be dominated by strong hydrogen bonds involving the carboxylic acid groups. It is highly probable that the molecules will form centrosymmetric dimers through pairs of O–H···O hydrogen bonds between the carboxylic acid moieties. This is a very common and robust motif in the crystal structures of carboxylic acids.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the nitro or carboxyl groups of neighboring molecules.

π–π Stacking: The aromatic rings may engage in π–π stacking interactions, further stabilizing the crystal lattice.

C–H···O and C–H···F Interactions: Weak hydrogen bonds involving the aromatic C–H groups as donors and the oxygen atoms of the nitro and carboxyl groups, or the fluorine atom, as acceptors are also likely to be present.

The interplay of these various interactions could lead to the formation of different polymorphic forms, each with a unique packing arrangement and stability profile. Experimental screening for polymorphism, for instance, through crystallization from different solvents or at different temperatures, would be necessary to explore this possibility.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. For a substance like this compound, advanced chromatographic methods are essential for assessing its purity and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile, thermally labile compounds like this compound. A reversed-phase HPLC method would be the most common approach.

Method Development Considerations:

Stationary Phase: A C18 or C8 column would be a suitable choice, providing a nonpolar stationary phase for the separation of the relatively polar analyte from potential impurities.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be employed. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the efficient elution of the target compound and the separation of impurities with a wide range of polarities.

Detection:

UV-Vis Detection: Due to the presence of the aromatic ring and the nitro group, this compound is expected to have a strong UV absorbance. A photodiode array (PDA) detector would be particularly advantageous, as it can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would provide definitive identification of the main component and any impurities based on their mass-to-charge ratio.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be capable of separating the target compound from starting materials, intermediates, and by-products of the synthesis, allowing for accurate determination of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since this compound is a non-volatile carboxylic acid, direct analysis by GC is not feasible. However, it can be analyzed by GC-MS after conversion into a more volatile derivative.

Derivatization:

The most common derivatization strategy for carboxylic acids is esterification . For example, reaction with a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or conversion to its methyl ester (e.g., by reaction with diazomethane or methanol with an acid catalyst) would yield a more volatile compound suitable for GC analysis.

GC-MS Analysis:

The resulting volatile derivative can then be injected into a GC-MS system.

Separation: The separation would be achieved on a capillary column with a nonpolar or medium-polarity stationary phase.

Detection: The mass spectrometer would detect the eluting compounds, providing two key pieces of information:

Retention Time: The time it takes for the compound to travel through the column, which is characteristic of the compound under a given set of conditions.

Mass Spectrum: The fragmentation pattern of the molecule upon ionization, which serves as a molecular fingerprint and allows for unambiguous identification.

GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC.

Computational and Theoretical Investigations of 2 Bromo 3 Fluoro 6 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, providing detailed information about electronic structure and reactivity.

Density Functional Theory (DFT) is a robust computational method that balances accuracy and computational cost, making it a cornerstone of modern quantum chemistry. arxiv.orgyoutube.com It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to calculate its electronic properties. youtube.comstackexchange.com

The process of geometry optimization involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. youtube.comstackexchange.com For 2-bromo-3-fluoro-6-nitrobenzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of bulky and electronegative substituents (Br, F, NO₂) on the benzoic acid core suggests that steric and electronic effects will significantly influence its final geometry. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-nitro group is a plausible interaction that would be accurately modeled.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior. A hypothetical table of calculated electronic properties for this compound, based on typical DFT outputs for similar molecules, is presented below. scholarsresearchlibrary.com

| Property | Hypothetical Value | Significance |

| Dipole Moment (Debye) | 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Total Energy (Hartree) | -1500 Ha | Represents the total electronic energy of the molecule in its ground state. |

| Ionization Potential (eV) | 8.2 eV | The energy required to remove an electron, indicating its susceptibility to oxidation. |

| Electron Affinity (eV) | 2.5 eV | The energy released upon adding an electron, reflecting its ability to be reduced. |

These are representative values and would require specific DFT calculations for confirmation.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.comlibretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the carboxylic acid group, while the LUMO is likely to be centered on the electron-withdrawing nitro group. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. scholarsresearchlibrary.com A smaller gap suggests higher reactivity.

The table below illustrates the kind of data FMO theory provides and its interpretation.

| Molecular Orbital | Hypothetical Energy (eV) | Implication for Reactivity |

| HOMO | -7.8 eV | The molecule can act as an electron donor in reactions with suitable electrophiles. |

| LUMO | -2.1 eV | The molecule is susceptible to nucleophilic attack, likely at the nitro group or the aromatic ring. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate stability and reactivity. |

These are representative values and would require specific DFT calculations for confirmation.

To predict where a chemical reaction is most likely to occur on a molecule (regioselectivity), computational chemists employ tools like Electrostatic Potential (ESP) maps and Fukui functions.

ESP maps provide a visual representation of the charge distribution on the molecule's surface. deeporigin.comnumberanalytics.comlibretexts.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. deeporigin.comresearchgate.net For this compound, the ESP map would likely show a negative potential around the oxygen atoms of the carboxylic acid and nitro groups, and a positive potential near the carboxylic acid hydrogen and potentially on the aromatic ring due to the electron-withdrawing substituents. researchgate.net

Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites. researchgate.netmdpi.comnih.govsemanticscholar.org The Fukui function ƒ+ indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ- indicates its tendency to donate an electron (electrophilic attack). mdpi.com By calculating these values for each atom, a detailed picture of the molecule's regioselectivity can be constructed. For instance, in substituted benzoic acids, Fukui functions have been used to explain trends in acidity based on the position of electron-withdrawing or electron-donating groups. researchgate.netmdpi.comnih.govsemanticscholar.org

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, including the identification of short-lived, high-energy structures known as transition states. ucsb.edusumitomo-chem.co.jp A transition state represents the energy maximum along the reaction coordinate and is a critical point in determining the rate of a reaction. ucsb.edusumitomo-chem.co.jp

By performing transition state calculations using methods like DFT, the geometry and energy of the transition state can be determined. youtube.com This information allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. sumitomo-chem.co.jp A lower activation energy corresponds to a faster reaction. For a molecule like this compound, this approach could be used to study, for example, the mechanism of its synthesis or its subsequent reactions, such as nucleophilic aromatic substitution.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a more realistic environment, such as in solution. ucl.ac.ukunimi.itwhiterose.ac.uk MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the solvent.

For this compound, MD simulations could be used to explore the different possible conformations of the carboxylic acid group relative to the benzene ring and the nitro group. These simulations would also reveal how solvent molecules arrange themselves around the solute and how this solvation affects the molecule's structure and dynamics. ucl.ac.uk Studies on similar substituted benzoic acids have used MD to investigate self-association in different solvents, showing the formation of hydrogen-bonded dimers in apolar solvents. ucl.ac.ukacs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate the chemical structure of a molecule with its activity or properties. scholarsresearchlibrary.comscholarsresearchlibrary.com While QSAR is often associated with biological activity, its principles can be applied to non-biological properties as well, which is the focus of QSPR.

For a class of compounds including this compound, QSPR models could be developed to predict various physicochemical properties. These models use calculated molecular descriptors (such as those from DFT) to predict properties like solubility, melting point, or catalytic performance in a given reaction. For nitroaromatic compounds, QSAR studies have been used to model properties such as toxicity, which is a key consideration in environmental science and materials handling. nih.govmdpi.comnih.gov For substituted benzoic acids, QSPR models have been developed to predict their toxicity to various organisms, with descriptors like the partition coefficient (log P) and pKa being important. nih.govresearchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

As a Key Intermediate in the Synthesis of Complex Organic Molecules

The utility of 2-Bromo-3-fluoro-6-nitrobenzoic acid as a key intermediate stems from the distinct reactivity of its functional groups. Each group can be addressed with specific reagents, allowing for stepwise and controlled molecular construction. This versatility is particularly prized in the synthesis of complex heterocyclic structures and pharmacologically active compounds.

The bromo substituent is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. For instance, the bromine atom, positioned ortho to the carboxylic acid, can participate in reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. The ortho-carboxylate group can exert a directing effect in some of these transformations. A notable application for analogous 2-bromobenzoic acids is in copper-catalyzed amination reactions to produce N-aryl anthranilic acid derivatives. nih.gov These products are important precursors for bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and acridines, which have been investigated as anticancer and antimalarial agents. nih.gov

The nitro group can be readily reduced to an amine, which can then be used to construct heterocyclic rings, a common feature in many pharmaceutical compounds. mdpi.com For example, the resulting amino group can be acylated, alkylated, or used in condensation reactions to form quinazolines, benzodiazepines, or other fused ring systems. The presence of the adjacent fluorine atom can influence the electronic properties and reactivity of the aromatic ring, and its incorporation into the final molecule can enhance metabolic stability and binding affinity, a sought-after feature in drug design.

The carboxylic acid group provides a site for amide bond formation, esterification, or can be reduced to an alcohol. It also plays a crucial role in directing the regioselectivity of certain reactions on the aromatic ring. nih.gov The combination of these functional groups makes this compound a powerful starting material for building a diverse range of complex molecular architectures.

| Functional Group | Reaction Type | Potential Product Class | Application |

|---|---|---|---|

| Bromo (-Br) | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Bi-aryl compounds, N-aryl anthranilic acids | Pharmaceuticals (NSAIDs), Organic Electronics |

| Nitro (-NO₂) | Reduction | Anilines | Heterocycle Synthesis, Dyes |

| Carboxylic Acid (-COOH) | Amidation, Esterification | Amides, Esters | Bioactive Molecules, Polymers |

| Fluoro (-F) | Nucleophilic Aromatic Substitution (under harsh conditions) | Substituted aromatics | Agrochemicals, Pharmaceuticals |

Precursor for Advanced Organic Materials

The unique electronic and structural features of this compound also make it a candidate for the development of novel organic materials with tailored properties.

The carboxylic acid group is a classic coordinating group for metal ions. By deprotonation, the resulting carboxylate can bind to a wide range of metal centers, forming metal-organic frameworks (MOFs) or discrete metal complexes. The other substituents on the aromatic ring can be used to tune the electronic properties and steric environment of the ligand, thereby influencing the structure, stability, and function of the resulting metal complex. For example, substituted benzoic acids have been used to create ligands for fluorescent metal-ion sensors. nih.gov The nitro group, being electron-withdrawing, and the halogen atoms can modify the ligand's electron density and introduce further potential coordination or interaction sites. Such complexes have applications in catalysis, chemical sensing, and materials science. nih.govjocpr.com

Conjugated polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov These materials consist of alternating single and double bonds along a polymer backbone, which allows for the delocalization of π-electrons. nih.gov Aromatic rings are fundamental building blocks for these polymers. nih.gov

This compound could potentially serve as a monomer in the synthesis of conjugated polymers. The bromine atom provides a reactive site for polymerization via metal-catalyzed cross-coupling reactions. The electron-withdrawing nitro and fluoro groups would significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This tuning of electronic properties is a key strategy in designing materials for specific roles in electronic devices. rsc.org The carboxylic acid group could be used to improve solubility or to anchor the polymer to a substrate surface.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. This compound possesses several features that make it an interesting building block for supramolecular assemblies. The carboxylic acid group is capable of forming strong and directional hydrogen bonds, often leading to predictable patterns like dimers or catemers. Furthermore, the fluorine and bromine atoms can participate in halogen bonding, another type of directional non-covalent interaction. The nitro group can act as a hydrogen bond acceptor. The interplay of these various interactions could be exploited to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures.

Role in the Development of Novel Synthetic Reagents and Catalysts

Beyond being a passive building block, derivatives of this compound have the potential to be developed into new reagents or catalysts. Substituted benzoic acids have been shown to act as effective catalysts in certain organic reactions. For instance, various para-substituted benzoic acids have been successfully used as catalysts to control the synthesis and particle size of Covalent Organic Frameworks (COFs), which are crystalline porous polymers. rsc.org The acidity of the benzoic acid plays a key role in catalyzing the imine condensation reaction that forms the framework. rsc.org

The specific substitution pattern of this compound—with strong electron-withdrawing groups—makes it a relatively strong organic acid. This property could be harnessed for its use as an acid catalyst in reactions that require acidic conditions but where mineral acids are too harsh or cause unwanted side reactions. Furthermore, the core structure could be elaborated into more complex organocatalysts, where the different functional groups are used to create a well-defined catalytic pocket or to interact specifically with a substrate.

| Compound Name |

|---|

| This compound |

| N-aryl anthranilic acid |

| 2,4-bis-(triazol-1-yl)-benzoic acid |

| para-aminobenzoic acid |

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The reactivity of 2-Bromo-3-fluoro-6-nitrobenzoic acid is dominated by the distinct electronic nature of its substituents. The bromo group is an ideal handle for cross-coupling reactions, the nitro group is susceptible to reduction, and the electron-deficient ring is primed for nucleophilic aromatic substitution of the fluorine atom. Future research will likely focus on developing catalytic systems that can selectively target one functional group in the presence of others.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to derivatives of this compound is a promising avenue. nih.gov Research into developing ligands that can facilitate challenging couplings, such as enantioselective Suzuki reactions of α-bromo carboxamides with aryl boronic acids, could be adapted to create chiral α-aryl benzoic acid derivatives from the target molecule. nih.gov Beyond palladium, exploring more earth-abundant and cost-effective catalysts like cobalt and copper is a significant trend. Cobalt-catalyzed cross-coupling of α-bromo-α-fluoro compounds with organozinc reagents has been demonstrated, suggesting a potential pathway for the C-Br functionalization of the title compound. researchgate.net Similarly, copper-catalyzed C-S cross-coupling reactions offer a route to novel thioether derivatives. rsc.org

A major challenge and research opportunity lies in achieving high selectivity. For instance, a catalytic system that could selectively activate the C-Br bond for a Suzuki coupling without disturbing the C-F bond or reducing the nitro group would be highly valuable. Future work could involve designing catalysts that operate under sufficiently mild conditions to preserve the molecule's other functionalities.

| Catalytic System | Potential Transformation on this compound | Research Focus |

| Palladium with Chiral Ligands | Enantioselective Suzuki coupling at the C-Br position | Synthesis of chiral α-aryl derivatives. nih.gov |

| Cobalt/Organozinc | Cross-coupling at the C-Br position | C-C bond formation using earth-abundant metals. researchgate.net |

| Copper/Thiol | C-S bond formation at the C-Br position | Synthesis of aryl thioethers. rsc.org |

| Palladium with Biaryl Phosphine Ligands | Decarbonylative coupling of the carboxylic acid | Formation of new C-C or C-heteroatom bonds. nih.gov |

| Palladium/Nitrile-based Template | meta-C-H Olefination | Direct functionalization of the C-H bond. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The synthesis of complex, highly functionalized molecules like this compound often involves hazardous reagents and strongly exothermic reactions, such as nitration. Traditional batch processing of these reactions presents significant safety risks and challenges for scalability. dthxyhg.com Flow chemistry, which involves performing reactions in continuous-flow microreactors, offers enhanced safety, better heat and mass transfer, and improved reproducibility. researchgate.net

Future research should focus on adapting the synthesis of this compound and its derivatives to continuous-flow systems. The nitration of aromatic compounds, a key step in the synthesis of many nitroaromatics, has been successfully implemented in flow reactors, demonstrating improved safety and efficiency. ewadirect.comresearchgate.netsoton.ac.uk Developing a continuous-flow process for this compound would enable safer, more efficient, and scalable production.

Furthermore, integrating these flow processes into fully automated synthesis platforms represents the next frontier. fu-berlin.de Automated systems, which combine robotic handling with pre-programmed reaction protocols and reagent cartridges, can accelerate the discovery and optimization of new derivatives. sigmaaldrich.comchimia.chyoutube.com Such platforms could be used to rapidly generate a library of analogues of this compound by varying coupling partners in a Suzuki reaction, for example, enabling high-throughput screening for new materials or biologically active compounds.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of reactions involving polyfunctionalized molecules necessitates sophisticated tools for prediction and optimization. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful assets in chemical synthesis. researchgate.net For a molecule like this compound, ML models can be trained to predict reaction outcomes, such as yield and regioselectivity, thereby reducing the need for extensive empirical screening.

A significant area of application is in transition metal-catalyzed cross-coupling reactions. ML algorithms, particularly random forest models, have been successfully used to predict the performance of Buchwald-Hartwig and Suzuki couplings by analyzing a multidimensional space of substrates, catalysts, and ligands. chemrxiv.orga-z.luresearchgate.net An ML model could be developed to predict the optimal conditions (catalyst, ligand, base, solvent) for the selective cross-coupling of the bromo-substituent on this compound. chemrxiv.orgnih.gov